molecular formula C14H16N2O2 B12678124 Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- CAS No. 102613-43-4

Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-

Cat. No.: B12678124
CAS No.: 102613-43-4
M. Wt: 244.29 g/mol
InChI Key: QWCOTGSAPZMXEQ-UHFFFAOYSA-N
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Description

Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- typically involves the reaction of 4-methoxy-1-naphthylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).

Major Products Formed:

    Oxidation: 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.

    Reduction: 1-(4-methoxy-1-naphthylmethyl)-3-methylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of interest for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • Urea, 1-(4-hydroxy-1-naphthylmethyl)-3-methyl-
  • Urea, 1-(4-chloro-1-naphthylmethyl)-3-methyl-
  • Urea, 1-(4-methyl-1-naphthylmethyl)-3-methyl-

Comparison: Compared to its analogs, Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity

Properties

CAS No.

102613-43-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-3-methylurea

InChI

InChI=1S/C14H16N2O2/c1-15-14(17)16-9-10-7-8-13(18-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H2,15,16,17)

InChI Key

QWCOTGSAPZMXEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=C(C2=CC=CC=C12)OC

Origin of Product

United States

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